2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate

Analytical Chemistry Chiral Separation HPLC Method Development

Traditional chiral HPLC demands costly specialized columns and often lacks sensitivity for trace enantiomer detection. BGIT is a fully benzoylated glucopyranosyl isothiocyanate that enables robust, cost-effective indirect HPLC enantiomeric purity analysis on standard RP-18 columns. • ≥98% HPLC purity with validated optical purity (≥99.5:0.5 e.r.), ensuring minimal analytical bias for accurate % ee determination • Benzoyl chromophore confers ~7× higher XLogP3-AA vs. acetylated AGIT (7.8 vs. 1.2), delivering superior retention and UV detectability for trace impurity quantification • Stable crystalline powder stored at RT; non-hazardous for transport, enabling reliable global supply without cold-chain logistics

Molecular Formula C35H27NO9S
Molecular Weight 637.7 g/mol
CAS No. 132413-50-4
Cat. No. B139232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate
CAS132413-50-4
Molecular FormulaC35H27NO9S
Molecular Weight637.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C35H27NO9S/c37-32(23-13-5-1-6-14-23)41-21-27-28(43-33(38)24-15-7-2-8-16-24)29(44-34(39)25-17-9-3-10-18-25)30(31(42-27)36-22-46)45-35(40)26-19-11-4-12-20-26/h1-20,27-31H,21H2/t27-,28-,29+,30-,31-/m1/s1
InChIKeyRITGYQZMPNVVEG-PXPWAULYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BGIT Technical Profile


2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate (CAS 132413-50-4; synonym: BGIT) is a fully benzoylated glucopyranosyl isothiocyanate derivative. It is characterized by a molecular formula of C₃₅H₂₇NO₉S and a molecular weight of 637.66 g/mol [1][2]. The compound is a white to light orange crystalline powder with a melting point of 149–153 °C . It is primarily utilized as a chiral derivatization agent (CDA) for the indirect HPLC analysis of enantiomeric purity in amino acids, β-blockers, and amines [2][3].

Why BGIT Cannot Be Substituted


The 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate (BGIT) scaffold is not functionally equivalent to its acetylated (AGIT) or pivaloylated (PGIT) counterparts due to distinct physicochemical properties governed by the O-benzoyl protecting groups. The benzoyl ester confers significantly higher molar absorptivity and enhanced chromatographic resolution on standard reversed-phase columns, as directly demonstrated against AGIT [1]. Furthermore, the increased hydrophobicity (calculated XLogP3-AA of 7.8 for BGIT vs. 1.2 for AGIT) alters retention behavior and conjugate stability [2][3]. Substitution with a generic analog compromises detection sensitivity and separation efficiency, making this specific benzoylated derivative the validated standard for precise enantiomeric purity determinations in pharmaceutical and biochemical QC environments.

BGIT Differentiation from In-Class Analogs


Diastereomer Resolution vs. AGIT and PGIT

In a systematic evaluation of chiral derivatizing agents for HPLC, the diastereomeric thioureas derived from 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate (BGIT) and racemic amino alcohols were completely resolved on a standard RP-18 column. In contrast, the corresponding derivatives of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (AGIT) and 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate (PGIT) exhibited either inferior or no resolution under identical chromatographic conditions [1].

Analytical Chemistry Chiral Separation HPLC Method Development

UV Sensitivity Advantage vs. AGIT

The benzoylated reagent (BGIT) provides a distinct advantage in HPLC-UV detection sensitivity. This is a direct consequence of the higher molar absorptivity of the benzoyl chromophore compared to the acetyl groups of the standard comparator, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (AGIT). The study explicitly states that BGIT shows increased sensitivity owing to the higher molar absorptivity of its derivatives [1].

Analytical Method Development Trace Analysis Quality Control

High Optical Purity Specification

The utility of any chiral derivatizing agent hinges critically on its own optical purity. High-purity commercial grades of BGIT are certified with an enantiomeric ratio of ≥99.5:0.5 (HPLC), corresponding to an enantiomeric excess of at least 99% [1]. This specification is essential to ensure that the reagent does not introduce a systematic bias in the determination of analyte enantiomeric purity.

Analytical Chemistry Chiral Purity Reagent Quality Assurance

Benzoyl Ester Stability vs. Unprotected Sugars

The full per-O-benzoylation of the glucopyranosyl ring imparts significantly enhanced stability and lipophilicity compared to O-unprotected glycosyl isothiocyanates. While O-unprotected glycosyl isothiocyanates are known to exist in equilibrium with cyclic thiocarbamates, which can limit their reactivity and shelf-life [1], the benzoylated BGIT derivative remains a stable, crystalline solid that can be stored at room temperature for extended periods .

Carbohydrate Chemistry Glycoconjugate Synthesis Bioconjugation

Spectral Data for Method Transfer

For GMP/GLP environments, the availability of verified reference spectral data is a critical procurement criterion. High-resolution ¹³C NMR (100.40 MHz, CDCl₃) and ¹H NMR spectra for BGIT are available in the public domain (SDBS No. 50318), providing an authoritative baseline for identity confirmation and purity assessment by analytical laboratories [1]. This allows for direct comparison of in-house batches against an independent, curated reference standard.

Analytical Method Transfer Quality Control Structural Confirmation

BGIT Application Scenarios


HPLC-UV Purity of Chiral Amino Acids and β-Blockers

In the quality control release of chiral active pharmaceutical ingredients (APIs) such as amino acids and β-adrenergic blockers (e.g., propranolol), the use of BGIT as a derivatizing agent is warranted by its demonstrated high resolution on standard RP-18 columns and enhanced UV sensitivity compared to AGIT [1]. This scenario is ideal for laboratories seeking to establish a robust, cost-effective indirect HPLC method for enantiomeric purity without investment in chiral columns, leveraging the benzoyl chromophore's higher molar absorptivity for trace impurity quantification [1].

Optical Purity of Chiral Building Blocks

For medicinal chemistry projects where the enantiomeric excess (% ee) of a key intermediate or building block must be determined with high accuracy, BGIT's own validated high optical purity (≥99.5:0.5 enantiomeric ratio) is essential [2]. This ensures that the analytical method's inherent bias is minimal, allowing researchers to accurately assess the success of asymmetric syntheses and make data-driven decisions on lead optimization. The method's superiority over other peracylated analogs ensures the separation of even closely related diastereomers [1].

Synthesis of Glycosyl Thiourea Conjugates

In carbohydrate chemistry and chemical biology labs focused on the synthesis of glycoconjugates or thiourea-linked glycomimetics, BGIT provides a stable and hydrophobic benzoylated glycosyl donor. Its solid-state stability at room temperature and high reactivity towards amines offers a reliable alternative to O-unprotected isothiocyanates, which can be less stable due to equilibration with cyclic thiocarbamates [3]. This ensures consistent yields and product profiles across multiple synthetic batches.

Method Development with Spectral Reference

Analytical development groups tasked with creating and validating HPLC methods for new chemical entities can rely on BGIT due to the availability of authoritative, third-party spectral data (e.g., AIST SDBS) [4]. This public reference facilitates identity verification of the purchased reagent and supports the compilation of analytical method validation reports required for regulatory submissions, streamlining the technology transfer process from R&D to manufacturing QC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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